molecular formula C11H10F3N3 B6164557 1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine CAS No. 1368746-46-6

1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine

Cat. No.: B6164557
CAS No.: 1368746-46-6
M. Wt: 241.2
InChI Key:
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Description

1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring.

Preparation Methods

The synthesis of 1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine typically involves the following steps:

Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity .

Chemical Reactions Analysis

1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of agrochemicals and materials with specialized properties .

Mechanism of Action

The mechanism of action of 1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1368746-46-6

Molecular Formula

C11H10F3N3

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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